![molecular formula C17H18BrN3O3 B2413217 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one CAS No. 2097903-71-2](/img/structure/B2413217.png)
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a bromopyrimidinyl group attached to a pyrrolidinyl group via an ether linkage, and a 3-methylphenoxy group attached to an ethanone group.Scientific Research Applications
Radical-Scavenging Activity
Highly brominated compounds isolated from marine red algae, such as mono- and bis-phenols with bromopyrimidinyl groups, have demonstrated potent radical-scavenging activities. These compounds, including various bromophenols, have been evaluated for their ability to scavenge alpha,alpha-diphenyl-beta-picrylhydrazyl (DPPH) radicals, suggesting potential applications in antioxidant research and the development of natural protective agents against oxidative stress (Duan, Li, & Wang, 2007).
Fungicidal Activity
Novel triazole derivatives containing oxime ether and phenoxy pyridine moieties, which are structurally related to bromopyrimidinyl compounds, have shown significant fungicidal activities. These compounds were synthesized and evaluated against various phytopathogens, demonstrating moderate to high efficacy. Such research indicates the potential of bromopyrimidinyl-related structures in developing new fungicides with broad-spectrum activities (Bai et al., 2020).
Antibacterial Activity
A study on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which share a similarity in heterocyclic structure to bromopyrimidinyl compounds, revealed interesting antibacterial activity. These compounds showed efficacy against various bacterial strains, including A. baumannii and M. tuberculosis, underscoring the potential of structurally related compounds in antimicrobial research (Nural et al., 2018).
Electropolymerization for Conductive Polymers
Research on bis(pyrrol-2-yl) arylenes, which are related to the pyrrolidinyl component of the query compound, has explored their use in electropolymerization to produce conducting polymers. These studies suggest potential applications in materials science, particularly in the development of novel conductive materials for electronic applications (Sotzing et al., 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(3-methylphenoxy)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-12-3-2-4-14(7-12)23-11-16(22)21-6-5-15(10-21)24-17-19-8-13(18)9-20-17/h2-4,7-9,15H,5-6,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNIUIJHUMWQJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one |
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